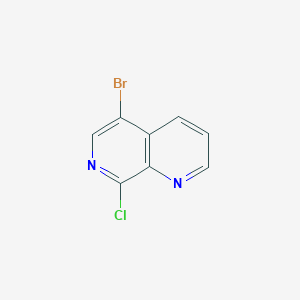

5-Bromo-8-chloro-1,7-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVCHQPTJOFDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654683 | |

| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909649-06-5 | |

| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-chloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-8-chloro-1,7-naphthyridine: A Technical Guide for a Versatile Synthetic Intermediate

CAS Number: 909649-06-5

This technical guide provides an in-depth overview of 5-Bromo-8-chloro-1,7-naphthyridine, a key building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on its direct biological activity, this document focuses on its physicochemical properties, synthesis, and its significant role as a versatile intermediate in the development of novel chemical entities.

Core Physicochemical Properties

This compound is a di-halogenated heterocyclic compound. Its structure presents two distinct reactive sites, allowing for selective and sequential chemical modifications. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H4BrClN2 | |

| Molecular Weight | 243.49 g/mol | |

| CAS Number | 909649-06-5 | |

| IUPAC Name | This compound | |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Multiple Suppliers |

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from general methodologies for preparing similar halogenated naphthyridines. A common approach involves the halogenation of a corresponding naphthyridinone precursor.

Representative Synthetic Workflow

The logical pathway to obtaining this compound likely involves the chlorination of a 5-bromo-1,7-naphthyridin-8(7H)-one intermediate. This general approach is outlined in the diagram below.

Caption: General synthetic route to this compound.

Experimental Protocol: General Method for Chlorination of Naphthyridinones

The following is a representative, general protocol for the chlorination of a naphthyridinone, which would be a key step in the synthesis of the title compound. Note: This is an illustrative procedure and may require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-bromo-1,7-naphthyridin-8(7H)-one precursor in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A co-solvent like toluene may be used.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The primary value of this compound lies in its potential as a versatile building block for creating libraries of substituted 1,7-naphthyridine derivatives. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise introduction of different substituents. This sequential functionalization is a powerful strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series.

Sequential Cross-Coupling Strategy

The logical workflow for utilizing this compound in a sequential cross-coupling strategy is depicted below.

Caption: Sequential functionalization of this compound.

Representative Experimental Protocol: Sequential Suzuki-Miyaura Coupling

The following is a general protocol for a sequential Suzuki-Miyaura cross-coupling reaction, illustrating how this compound could be functionalized.

Step 1: Coupling at the Bromo Position

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture), add the first boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or HPLC.

-

Purification: Upon completion, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography to isolate the 5-substituted-8-chloro-1,7-naphthyridine intermediate.

Step 2: Coupling at the Chloro Position

-

Reaction Setup: To the purified intermediate from Step 1 (1 equivalent) in a suitable solvent, add the second boronic acid or ester (1.2 equivalents), a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos, 0.1 equivalents), and a stronger base (e.g., K₃PO₄, 3 equivalents).

-

Reaction Conditions: Heat the mixture at a higher temperature (e.g., 100-120 °C) under an inert atmosphere, monitoring for the consumption of the starting material.

-

Purification: After completion, follow a similar work-up and purification procedure as in Step 1 to obtain the final di-substituted 1,7-naphthyridine product.

Biological Context of the 1,7-Naphthyridine Scaffold

While no specific biological data for this compound has been reported in the public domain, the 1,7-naphthyridine core is present in various biologically active compounds. This suggests that derivatives synthesized from the title compound could exhibit interesting pharmacological properties.

| 1,7-Naphthyridine Derivative | Reported Biological Activity | Source |

| Bisleuconothine A | Antiproliferative activity against colon cancer cell lines by inhibiting the WNT signaling pathway. | |

| Substituted 1,7-naphthyridines | Selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for rheumatoid arthritis. | |

| Novel Benzo[f]naphthyridine | Cytotoxic activity against human stomach carcinoma cell lines. |

The diverse biological activities of the 1,7-naphthyridine scaffold highlight the potential of this compound as a starting material for the discovery of new therapeutic agents.

Safety and Handling

This compound is classified

Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Bromo-8-chloro-1,7-naphthyridine. It details its characteristics and highlights its significance as a versatile synthetic intermediate in medicinal chemistry and materials science. The information is intended for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a di-halogenated heterocyclic compound built on a 1,7-naphthyridine core.[1] The presence of two distinct halogen atoms at positions 5 (Bromine) and 8 (Chlorine) provides unique electronic properties and allows for regioselective functionalization, making it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 909649-06-5 | [2] |

| Molecular Formula | C₈H₄BrClN₂ | [2] |

| Molecular Weight | 243.49 g/mol | [2] |

| Monoisotopic Mass | 241.92464 Da | [2] |

| Predicted XlogP | 2.8 | [2] |

| Physical Form | Solid (predicted) |

Synthesis and Characterization

While a specific, published protocol for the direct synthesis of this compound is not detailed in the available literature, a representative synthetic strategy can be devised based on established methods for constructing substituted naphthyridine cores. These methods often parallel those used for quinoline synthesis, such as the Skraup or Friedländer reactions, starting from appropriately substituted aminopyridines.[3][4]

Representative Synthetic Protocol

The synthesis of di-halogenated 1,7-naphthyridines can be approached by constructing the naphthyridine ring system from a halogenated pyridine precursor, followed by a second halogenation step.

Step 1: Synthesis of a 5-Bromo-1,7-naphthyridin-8-ol intermediate This step can be adapted from the Skraup synthesis, a classic method for creating fused pyridine rings.

-

Reactants: 3-Amino-5-bromopyridine, glycerol, sulfuric acid (catalyst and dehydrating agent), and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Procedure:

-

Combine 3-Amino-5-bromopyridine and glycerol in a reaction vessel.

-

Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Add the oxidizing agent portion-wise.

-

Heat the reaction mixture cautiously to initiate the exothermic reaction. Maintain the temperature (typically 120-140°C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield 5-Bromo-1,7-naphthyridin-8-ol.

-

Step 2: Chlorination of the Naphthyridin-8-ol The hydroxyl group at the 8-position can be converted to a chlorine atom using a standard chlorinating agent.

-

Reactants: 5-Bromo-1,7-naphthyridin-8-ol, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Suspend 5-Bromo-1,7-naphthyridin-8-ol in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (approx. 105°C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.

-

Filter the product, wash thoroughly with water, and dry.

-

Purify the final compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

-

Analytical Characterization Protocol (NMR)

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals would appear in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic splitting patterns (doublets, triplets, or doublets of doublets) corresponding to the protons on the naphthyridine core.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon NMR spectrum.

-

Expected signals would correspond to the eight unique carbon atoms in the molecule, with chemical shifts influenced by the nitrogen atoms and halogen substituents.

-

-

Data Analysis: Integrate the proton signals and analyze the coupling constants to confirm the substitution pattern. Compare the observed chemical shifts with predicted values or data from similar structures to verify the final product's identity.

Synthetic Utility and Potential Applications

The primary value of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, enabling a stepwise introduction of different molecular fragments.

This regioselective approach is a cornerstone of modern medicinal chemistry, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR). The 1,7-naphthyridine scaffold itself is present in molecules with a wide range of biological activities, including potential use as inhibitors of enzymes like phosphodiesterase type 4D (PDE4D).

Visualizing Synthetic Potential

The following diagrams illustrate the logical workflows for utilizing this compound.

Caption: Regioselective functionalization workflow for this compound.

Caption: Logical pathway from intermediate to potential therapeutic applications.

Safety and Handling

Based on GHS classification, this compound is considered hazardous. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

- 1. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]

- 2. This compound | C8H4BrClN2 | CID 42281365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 909649-06-5 | Benchchem [benchchem.com]

- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis

An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, a proposed synthesis pathway with experimental protocols, and its relevance in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a di-halogenated aromatic heterocycle. The strategic placement of the bromine and chlorine atoms, along with the nitrogen atoms in the naphthyridine core, makes it a versatile intermediate for introducing further chemical diversity through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 909649-06-5 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=NC=C2Cl)Br)N=C1 | [1] |

| InChIKey | GEVCHQPTJOFDSA-UHFFFAOYSA-N | [1] |

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 8-Chloro-1,7-naphthyridine

This protocol is based on the conversion of 1,7-naphthyridin-8(7H)-one to 8-chloro-1,7-naphthyridine.[2]

-

Materials and Reagents:

-

1,7-naphthyridin-8(7H)-one

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

-

-

Procedure:

-

Dissolve 1,7-naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) in phosphorus oxychloride (20 mL).

-

Heat the mixture to reflux at 100 °C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess solvent.

-

Carefully neutralize the residue by adding a saturated sodium bicarbonate solution (20 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic phases, wash with saturated brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) as the eluent, to afford pure 8-chloro-1,7-naphthyridine.

-

Table 2: Quantitative Data for the Synthesis of 8-Chloro-1,7-naphthyridine[2]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield |

| 1,7-naphthyridin-8(7H)-one | 146.15 | 2.0 | 13.7 | - |

| 8-chloro-1,7-naphthyridine | 164.59 | 1.4 | 8.5 | 62% |

Step 2: Proposed Electrophilic Bromination of 8-Chloro-1,7-naphthyridine

This is a proposed protocol based on standard electrophilic aromatic substitution methods for nitrogen-containing heterocycles. The electron-withdrawing nature of the pyridine rings and the chloro-substituent directs the electrophilic attack. The C5 position is the most likely site for bromination due to electronic factors.

-

Materials and Reagents:

-

8-chloro-1,7-naphthyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl Acetate

-

-

Proposed Procedure:

-

Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8-chloro-1,7-naphthyridine (1.0 eq) to the cooled acid with stirring until fully dissolved.

-

Portion-wise, add N-Bromosuccinimide (1.05 eq) to the reaction mixture, maintaining the temperature at or below 5 °C.

-

Allow the reaction to stir at a low temperature for several hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate this compound.

-

Applications in Drug Discovery

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Halogenated derivatives like this compound are particularly valuable as they serve as versatile intermediates for creating libraries of compounds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

The related isomer, 3-Bromo-8-chloro-1,7-naphthyridine, is explicitly noted as a key intermediate for synthesizing kinase inhibitors and anticancer agents.[5] Substituted 1,7-naphthyridines have been investigated as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

References

- 1. This compound | C8H4BrClN2 | CID 42281365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 3. This compound | 909649-06-5 | Benchchem [benchchem.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-8-chloro-1,7-naphthyridine [myskinrecipes.com]

An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that serves as a key intermediate in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two different halogens at distinct positions on the 1,7-naphthyridine core, allows for regioselective functionalization, making it a valuable scaffold for the construction of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and the broader context of the biological significance of the 1,7-naphthyridine class of compounds.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It belongs to the naphthyridine family, which are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms in this compound defines it as a 1,7-isomer.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 909649-06-5 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Canonical SMILES | C1=CC2=C(C(=NC=C2Br)Cl)N=C1 |

| InChI Key | GEVCHQPTJOFDSA-UHFFFAOYSA-N |

| Appearance | Solid (form may vary) |

| Purity | Typically available at ≥97% |

Synthetic Utility and Experimental Considerations

The primary value of this compound in research and development lies in its potential as a versatile synthetic intermediate. The presence of both a bromine and a chlorine atom on the naphthyridine core allows for selective and sequential functionalization through various cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core scaffold[2].

Regioselective Cross-Coupling Reactions

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective substitution at the 5-position (bromine) while leaving the 8-position (chlorine) intact for subsequent transformations. This stepwise functionalization is crucial for building molecular diversity.

Potential Experimental Workflows:

Hypothetical Experimental Protocols

Based on general knowledge of similar heterocyclic chemistries, the following outlines potential, though not explicitly documented, experimental approaches.

2.2.1. Synthesis of this compound (Hypothetical)

A plausible synthetic route would involve the chlorination of a precursor, 5-bromo-1,7-naphthyridin-8(7H)-one.

-

Step 1: Synthesis of 5-bromo-1,7-naphthyridin-8(7H)-one: This could potentially be achieved through the cyclization of a suitably substituted aminopyridine precursor.

-

Step 2: Chlorination: The precursor, 5-bromo-1,7-naphthyridin-8(7H)-one, would be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to convert the hydroxyl group to a chlorine atom, yielding the final product. The reaction would likely be carried out under reflux conditions in an appropriate solvent. Purification would typically involve extraction and column chromatography.

2.2.2. Suzuki-Miyaura Coupling at the 5-position (Hypothetical)

This reaction would introduce an aryl or heteroaryl substituent at the C5 position.

-

Reactants: this compound, an appropriate boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent: A suitable solvent system such as a mixture of toluene, ethanol, and water or dioxane and water.

-

Procedure: The reactants would be combined in the solvent and degassed. The mixture would then be heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product would then be isolated through an aqueous workup and purified by column chromatography.

2.2.3. Buchwald-Hartwig Amination at the 5-position (Hypothetical)

This reaction would introduce a nitrogen-containing substituent at the C5 position.

-

Reactants: this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).

-

Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.

-

Procedure: The reactants would be combined under an inert atmosphere and heated until the starting material is consumed. The product would be isolated via filtration, extraction, and purified by column chromatography.

Biological and Pharmacological Context

While there is a lack of specific biological data for this compound itself in the public domain, the broader class of 1,7-naphthyridine derivatives has been investigated for a range of biological activities.

Table 2: Reported Biological Activities of Naphthyridine Derivatives

| Biological Activity | Naphthyridine Isomer(s) | Description |

| Antibacterial | 1,8-Naphthyridine | The 1,8-naphthyridine core is present in several antibacterial drugs, such as nalidixic acid, which inhibit bacterial DNA gyrase.[3] |

| Anticancer | 1,7-Naphthyridine | Certain 1,7-naphthyridine alkaloids have shown antiproliferative properties against colon cancer cell lines by inhibiting the WNT signaling pathway. |

| Anti-inflammatory | 1,7-Naphthyridine, 1,8-Naphthyridine | Derivatives have been reported to possess anti-inflammatory effects.[4] |

| Kinase Inhibition | Not specified | The naphthyridine scaffold is present in molecules designed as kinase inhibitors for various therapeutic targets. |

| Antiviral | 1,8-Naphthyridine | Some derivatives have been investigated for their antiviral properties.[4] |

The utility of this compound lies in its ability to serve as a starting point for the synthesis of novel 1,7-naphthyridine derivatives that could be screened for these and other biological activities. The creation of a library of compounds from this versatile intermediate could lead to the discovery of new therapeutic agents.

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information directly linking this compound or its immediate derivatives to specific signaling pathways. However, as mentioned, other 1,7-naphthyridine compounds have been shown to modulate pathways such as the WNT signaling pathway in the context of cancer. Should derivatives of this compound be found to have biological activity, elucidation of their mechanism of action and the signaling pathways they affect would be a critical area of future research.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its di-halogenated structure with differential reactivity at the 5 and 8 positions allows for controlled and sequential introduction of various functional groups, enabling the creation of diverse molecular libraries. While specific biological data for this compound is not yet widely reported, the broad spectrum of activities associated with the naphthyridine scaffold suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. Further research into the synthesis of compound libraries based on this scaffold and their subsequent biological screening is warranted to fully explore its potential.

References

An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine for Researchers and Drug Development Professionals

Introduction: 5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as isomers of diazanaphthalene, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the key chemical data, a plausible synthetic approach, and standard characterization methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| CAS Number | 909649-06-5 | [1] |

| Monoisotopic Mass | 241.92464 Da | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% (commercial) |

Synthetic and Analytical Workflow

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a generalized synthetic and analytical workflow is proposed. This workflow is based on established chemical principles for the synthesis and characterization of related halogenated naphthyridine compounds.

Figure 1: A generalized workflow for the synthesis and subsequent characterization of this compound.

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: A Plausible Route

Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8(7H)-one (Hypothetical)

This step would likely involve the cyclization of a suitably substituted aminopyridine precursor. The reaction conditions would be optimized to favor the formation of the 1,7-naphthyridine ring system.

Step 2: Chlorination of 5-Bromo-1,7-naphthyridin-8(7H)-one

The bromo-naphthyridinone precursor would then be subjected to a chlorination reaction to replace the hydroxyl group of the lactam with a chlorine atom.

-

Reagents: 5-Bromo-1,7-naphthyridin-8(7H)-one, phosphorus oxychloride (POCl₃) or another suitable chlorinating agent.

-

Procedure: A mixture of 5-Bromo-1,7-naphthyridin-8(7H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or another soft ionization technique.

-

Purpose: To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 243.49 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an acid like trifluoroacetic acid or formic acid) is a common choice.

-

Detector: UV detector set at a wavelength where the compound has strong absorbance.

-

Purpose: To assess the purity of the synthesized compound. A single, sharp peak indicates a high degree of purity.

-

-

Elemental Analysis:

-

Purpose: To determine the elemental composition (C, H, N) of the compound and compare it with the calculated values for the molecular formula C₈H₄BrClN₂.

-

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented, the broader class of naphthyridines is known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 8 offers opportunities for further chemical modifications, making this compound a potentially valuable scaffold for the development of novel therapeutic agents. The differential reactivity of the C-Br and C-Cl bonds could allow for selective functionalization in cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and materials science. This guide provides the foundational knowledge of its chemical properties, a plausible synthetic strategy, and standard analytical procedures for its characterization. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential.

References

Spectroscopic Profile of 5-Bromo-8-chloro-1,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound featuring a naphthyridine core. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The precise structural elucidation of such compounds is paramount for understanding their reactivity, and for the rational design of new derivatives. This technical guide provides a summary of the key spectroscopic data and general experimental protocols for the characterization of this compound.

While comprehensive, experimentally determined spectroscopic data for this compound is not extensively available in the public literature, this guide outlines the expected data and provides standardized protocols for its acquisition.

Compound Information

A summary of the basic chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂[1] |

| Molecular Weight | 243.49 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 909649-06-5[1] |

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. In the absence of published experimental values, these tables can be populated with data obtained from direct experimentation or from specialized spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Expected chemical shifts (δ) in ppm.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

¹³C NMR (Carbon NMR) Expected chemical shifts (δ) in ppm.

| Position | Chemical Shift (ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Infrared (IR) Spectroscopy Data

Expected peak frequencies in cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C-H stretching (aromatic) |

| Data not available | C=N stretching |

| Data not available | C=C stretching (aromatic) |

| Data not available | C-Cl stretching |

| Data not available | C-Br stretching |

| Data not available | Fingerprint Region |

Mass Spectrometry (MS) Data

Expected mass-to-charge ratios (m/z).

| m/z | Interpretation |

| Data not available | [M]⁺ (Molecular Ion) |

| Data not available | [M+2]⁺ |

| Data not available | [M+4]⁺ |

| Data not available | Fragment Ions |

General Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[3] The spectral width should encompass the expected range for carbon resonances (typically 0-200 ppm).

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrument : An FT-IR spectrometer is used.

-

Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Data Analysis : The positions and shapes of the absorption bands are correlated with the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, and the molecules are ionized. A common technique for small organic molecules is Electron Ionization (EI), where the sample is bombarded with high-energy electrons to form a molecular ion and various fragment ions.[4] Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their relative abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is analyzed to determine the molecular weight of the compound and to gain structural information from the fragmentation pattern.

Visualizations

The following diagrams illustrate general workflows and relationships relevant to the spectroscopic analysis of a chemical compound.

Signaling Pathways

Information regarding the interaction of this compound with biological signaling pathways is not available in the public domain. Such studies would typically follow the initial chemical synthesis and structural characterization of the compound and would be guided by its intended therapeutic application or observed biological activity.

Conclusion

References

Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a promising pharmacophore in drug discovery due to its diverse and significant biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, operating through distinct mechanisms of action.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid. It has shown potent antiproliferative activity against a panel of human colon cancer cell lines. The mechanism of action for Bisleuconothine A has been identified as the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2][3]

Another class of synthetic 1,7-naphthyridine derivatives, the 2,4-disubstituted-1,7-naphthyridines , has also been investigated for its anticancer potential. One particular compound from this series, designated as 17a , has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.

A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, with IC50 values ranging from 0.066 to 18.0 μM.[4]

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | |

| HCT116 (Colon) | 3.18 | ||

| HT29 (Colon) | 1.09 | ||

| SW620 (Colon) | 3.05 | ||

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | ||

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | ||

| 1,7-Naphthyridine Analogues (PIP4K2A inhibitors) | - | 0.066 - 18.0 | [4] |

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Inhibition of the Wnt signaling pathway by Bisleuconothine A.

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides which have been shown to be potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. [1]Inhibition of p38 MAP kinase is a key therapeutic target for inflammatory diseases.

These compounds exhibited a significant reduction in the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood. Furthermore, in vivo studies in murine models of inflammation demonstrated the oral efficacy of these derivatives in reducing TNFα levels.

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides

| Assay | Model | Endpoint | ED50 | Reference |

| In vivo | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [1] |

| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) | [1] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (LPS-induced TNFα production)

This protocol describes a common in vivo model to assess the anti-inflammatory activity of test compounds.

Workflow for In Vivo Anti-inflammatory Assay

Workflow for the in vivo assessment of anti-inflammatory activity.

Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists. [5]The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation.

These compounds exhibited excellent antagonistic activity in vitro, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.

Table 3: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-Carboxamide Derivatives (IC50 Values)

| Compound | Assay | IC50 (nM) | Reference |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [5] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [5] |

Experimental Protocol: NK1 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for NK1 Receptor Binding Assay

Workflow of the NK1 receptor binding assay.

Antimicrobial and Antiviral Activities

While the broader class of naphthyridines has demonstrated significant antimicrobial and antiviral properties, there is currently a lack of specific quantitative data (MIC and IC50 values) for 1,7-naphthyridine derivatives in these areas. Further research is warranted to explore the potential of the 1,7-naphthyridine scaffold in developing novel anti-infective agents.

Conclusion

The 1,7-naphthyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, and neuroscience. The provided quantitative data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of 1,7-naphthyridine-based drugs. Further investigation into the antimicrobial and antiviral activities of this class of compounds is highly encouraged.

References

- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-8-chloro-1,7-naphthyridine: A Versatile Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its unique structural feature, possessing two distinct halogen atoms at the C5 (bromine) and C8 (chlorine) positions of the 1,7-naphthyridine core, offers a platform for selective and sequential functionalization. This di-halogenated scaffold allows for the strategic and controlled introduction of various substituents through a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse molecular libraries. The inherent biological relevance of the naphthyridine core, found in numerous natural products and synthetic drugs, further enhances the potential of its derivatives as novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical utility of this compound, with a focus on its application in the development of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 909649-06-5 | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Chemical Knowledge |

Synthesis of this compound

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of this compound.

Representative Experimental Protocol: Chlorination

The following protocol is a representative example based on standard chlorination procedures for similar heterocyclic systems and should be optimized for the specific substrate.

-

To a solution of 5-bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in a suitable solvent (e.g., toluene or neat), add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux (typically 100-120 °C) and stirred for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached.

-

The aqueous layer is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Chemical Reactivity and Application as a Building Block

The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C8 position available for subsequent transformations.[4] This sequential approach is a powerful tool for creating diverse libraries of disubstituted 1,7-naphthyridines.

Regioselective Cross-Coupling Strategy

Caption: Regioselective functionalization of the core scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the more reactive C5-Br bond to introduce aryl or heteroaryl substituents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the 5-aryl-8-chloro-1,7-naphthyridine derivative.

| Parameter | Representative Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | (if required, e.g., SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 60-95% (expected, based on similar systems) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at either the C5 or C8 position, depending on the substrate used (e.g., after a Suzuki coupling at C5).

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloro-naphthyridine substrate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq).

-

The amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added.

-

The vessel is sealed and heated to 80-110 °C for 6-24 hours, or until the reaction is complete as determined by LC-MS.

-

The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the aminated naphthyridine product.

| Parameter | Representative Conditions |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ |

| Solvent | Toluene, 1,4-Dioxane, THF |

| Temperature | 80-120 °C |

| Typical Yield | 50-90% (expected, based on similar systems) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted naphthyridines. These products can serve as intermediates for further transformations or as final compounds with potential applications in materials science or as bioisosteres in drug design.

Representative Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03-0.05 eq) and a copper(I) co-catalyst like CuI (0.05-0.1 eq).

-

A base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added (2.0-3.0 eq).

-

The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2-12 hours.

-

After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the 5-alkynyl-8-chloro-1,7-naphthyridine.

| Parameter | Representative Conditions |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | TEA, DIPEA |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | 25-70 °C |

| Typical Yield | 70-95% (expected, based on similar systems) |

Applications in Drug Discovery

The 1,7-naphthyridine scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas, although specific examples derived directly from this compound are not extensively documented in publicly available literature. The general biological activities associated with substituted naphthyridines include:

-

Kinase Inhibition: Many heterocyclic compounds, including naphthyridines, are potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

-

Antitumor Activity: Certain naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[]

-

Anti-inflammatory Properties: By modulating inflammatory pathways, some naphthyridine-based compounds have shown potential as anti-inflammatory agents.

Hypothetical Drug Discovery Workflow

References

The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted naphthyridines, from their initial discovery to their current prominence as a privileged scaffold in medicinal chemistry. We delve into the historical milestones, key synthetic strategies, and the diverse biological activities that have established naphthyridines as a cornerstone in the development of novel therapeutics. This document provides detailed experimental protocols for seminal synthetic methods and presents quantitative biological data to facilitate comparative analysis. Furthermore, we visualize key signaling pathways and experimental workflows to offer a comprehensive understanding of the structure-activity relationships and mechanisms of action of this important class of heterocyclic compounds.

A Historical Perspective: The Emergence of a Privileged Scaffold

The story of naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, begins in the late 19th century. The first derivative of this cyclic system, a 1,8-naphthyridine, was synthesized by Reissert in 1893. For several decades following this initial discovery, the six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) remained a subject of academic curiosity.

A pivotal moment in the history of naphthyridines arrived in 1962 when George Lesher and his colleagues discovered the potent antibacterial activity of nalidixic acid , a substituted 1,8-naphthyridine-3-carboxylic acid.[1] This discovery was a landmark event, heralding the dawn of the quinolone class of antibiotics and firmly establishing the 1,8-naphthyridine core as a pharmacologically significant scaffold. The success of nalidixic acid spurred intensive research into the synthesis and biological evaluation of a vast array of substituted naphthyridine derivatives.

Over the ensuing decades, the medicinal chemistry landscape of naphthyridines has expanded dramatically. Researchers have uncovered a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3][4] This versatility has cemented the status of the naphthyridine nucleus as a "privileged scaffold" in drug discovery, a core structure that is capable of binding to multiple biological targets with high affinity.

Synthetic Strategies: Building the Naphthyridine Core

The diverse biological activities of substituted naphthyridines are intrinsically linked to the ability to synthesize a wide range of derivatives with varied substitution patterns. Several classical and modern synthetic methodologies have been developed to construct the different naphthyridine isomers.

The Friedlander Annulation

The Friedlander synthesis is a widely employed and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). The reaction is typically catalyzed by an acid or a base.

This protocol describes an environmentally benign and efficient synthesis of 1,8-naphthyridine derivatives.

Materials:

-

2-Aminonicotinaldehyde (1.0 mmol)

-

Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, malononitrile) (1.0 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

-

Microwave synthesizer

-

Ice-cold water

-

Dilute HCl

-

Acetonitrile (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (0.2 mmol).

-

Thoroughly mix the reactants.

-

Subject the reaction mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes, monitored by TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry.

-

Recrystallize the crude product from acetonitrile to afford the pure 1,8-naphthyridine derivative.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and their heterocyclic analogs, such as 1,5-naphthyridin-4-ones. The reaction proceeds in two main steps: the condensation of an aminopyridine with an ethoxymethylenemalonate ester, followed by a thermal cyclization.

This protocol outlines the synthesis of a key 1,5-naphthyridine intermediate.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or another high-boiling solvent)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated (typically at 100-130 °C) to form the intermediate diethyl ((pyridin-3-ylamino)methylene)malonate. The reaction is monitored by TLC until the starting materials are consumed.

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C). This induces a thermal cyclization to form the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Saponification: The resulting ester is then saponified by refluxing with a solution of sodium hydroxide to yield the corresponding carboxylic acid.

-

Decarboxylation: The carboxylic acid is subsequently decarboxylated by heating in an acidic medium (e.g., concentrated hydrobromic acid) or by heating under vacuum to afford 4-hydroxy-1,5-naphthyridine.

Quantitative Biological Data of Representative Substituted Naphthyridines

The following table summarizes the biological activities of several key substituted naphthyridine derivatives, providing a quantitative basis for understanding their structure-activity relationships.

| Compound Name/Class | Naphthyridine Isomer | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Nalidixic Acid | 1,8-Naphthyridine | Antibacterial (DNA gyrase) | MIC: Varies by strain | [1] |

| Enoxacin | 1,8-Naphthyridine | Antibacterial (DNA gyrase) | MIC: Varies by strain | |

| Gemifloxacin | 1,8-Naphthyridine | Antibacterial (DNA gyrase/Topoisomerase IV) | MIC: Varies by strain | [5] |

| Vosaroxin | 1,8-Naphthyridine | Anticancer (Topoisomerase II inhibitor) | IC₅₀: Varies by cell line | |

| 1H-imidazo[4,5-h][2]naphthyridin-2(3H)-one (Compound 2t) | 1,6-Naphthyridine | Anticancer (c-Met kinase inhibitor) | IC₅₀ = 2.6 µM | [1][6] |

| Dibenzo[c,h][2]naphthyridines | 1,6-Naphthyridine | Anticancer (Topoisomerase I inhibitor) | IC₅₀: Varies by cell line | [6] |

| 2,7-Naphthyridine derivative (Compound 10j) | 2,7-Naphthyridine | Antibacterial (S. aureus) | MIC = 8 mg/L | [7] |

| 1,8-Naphthyridine-3-thiosemicarbazides (Compound 44a) | 1,8-Naphthyridine | Antibacterial (S. aureus) | MIC = 6-7 mM | [8] |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (Compound 45a) | 1,8-Naphthyridine | Antibacterial (S. aureus) | MIC = 6-7 mM | [8] |

| 7-methyl-1,8-naphthyridinone derivatives (Compound 31b, 31f) | 1,8-Naphthyridine | Antibacterial (DNA gyrase inhibitors) | IC₅₀ = 1.7–13.2 µg/mL | [8] |

Key Signaling Pathways and Mechanisms of Action

Substituted naphthyridines exert their diverse biological effects by modulating the activity of various key cellular targets. Two prominent examples are the inhibition of c-Met kinase and topoisomerase enzymes.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers.[2][4][9][10] Several substituted naphthyridine derivatives have been developed as potent inhibitors of c-Met kinase.

Caption: The c-Met signaling pathway and its inhibition by naphthyridine derivatives.

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands.[11][12][13][14] These enzymes are critical for DNA replication, transcription, and chromosome segregation. Cancer cells, with their high rates of proliferation, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for anticancer drugs. Certain substituted naphthyridines, such as vosaroxin, function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Caption: Mechanism of topoisomerase II inhibition by naphthyridine-based poisons.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel substituted naphthyridine-based therapeutics follow a structured workflow that integrates chemical synthesis with comprehensive biological evaluation.

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 4. c-MET [stage.abbviescience.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. academic.oup.com [academic.oup.com]

- 14. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-8-chloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.

Introduction

5-Bromo-8-chloro-1,7-naphthyridine is a di-halogenated heterocyclic compound built upon the 1,7-naphthyridine core. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks for the synthesis of more complex molecules.[1] The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 8, respectively, offers the potential for regioselective functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for biological screening and materials development.[1]

This guide provides a summary of the available safety, handling, and physicochemical properties of this compound.

Safety and Hazard Information

Comprehensive hazard information for this compound is available from various chemical suppliers and databases. The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

The GHS classification for this compound indicates several hazards. The signal word associated with this compound is Danger .[2]

Table 1: GHS Hazard Statements for this compound [2]

| Hazard Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Category 1) |

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

Table 2: Precautionary Statements for this compound

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physicochemical Properties

Limited experimental data for the physicochemical properties of this compound is publicly available. The following table summarizes computed data.

Table 3: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 909649-06-5 |

| Physical Form | Solid (reported by suppliers) |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 241.92464 Da |

| Monoisotopic Mass | 241.92464 Da |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 167 |

Experimental Protocols

General Handling and Storage

Based on the known hazards, the following general procedures should be followed when handling this compound:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Double gloving may be advisable.[3]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

-

Spill: In case of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, dry substance and place it in a suitable container for disposal.[4] For larger spills, evacuate the area and follow institutional emergency procedures.

-